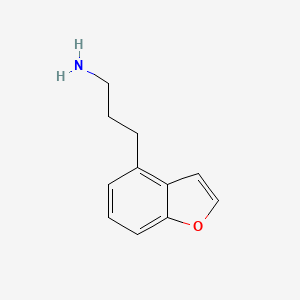
3-(1-Benzofuran-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzofuran-4-yl)propan-1-amine is an organic compound that features a benzofuran ring attached to a propan-1-amine group Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The propan-1-amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and subsequent functionalization steps. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Benzofuran-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alkylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1-Benzofuran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzofuran-4-yl)propan-1-amine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Benzofuran: The parent compound, which lacks the propan-1-amine group.
2-(1-Benzofuran-4-yl)ethanamine: A similar compound with a shorter alkyl chain.
4-(1-Benzofuran-4-yl)butan-1-amine: A compound with a longer alkyl chain.
Uniqueness: 3-(1-Benzofuran-4-yl)propan-1-amine is unique due to its specific structural configuration, which combines the benzofuran ring with a propan-1-amine group. This configuration may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(1-benzofuran-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8H,2,4,7,12H2 |
Clave InChI |
COWPMOGICBBGQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=COC2=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



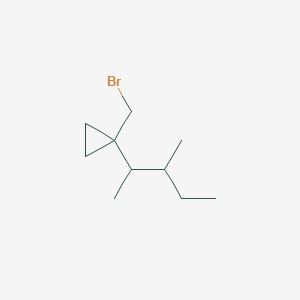
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
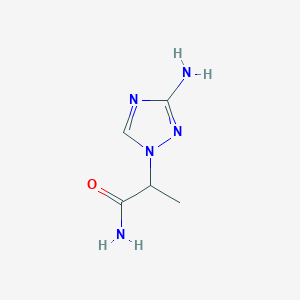
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
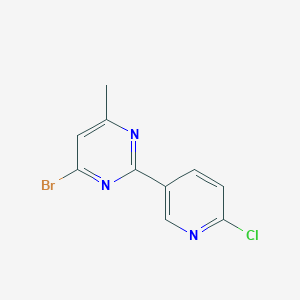
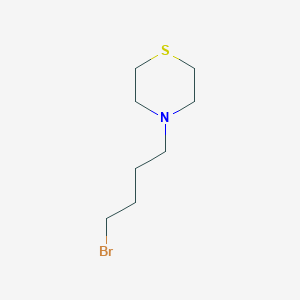
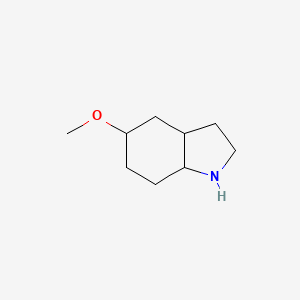
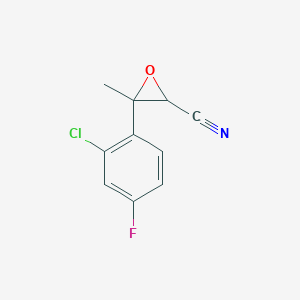
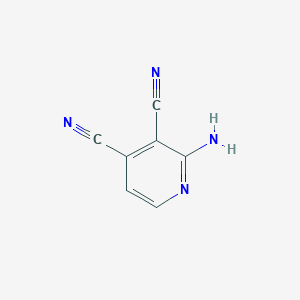
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
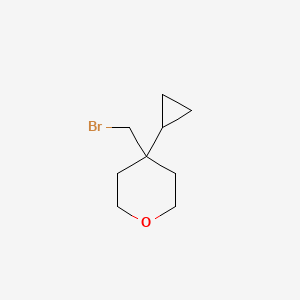
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
